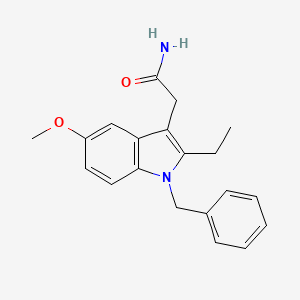
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one
Übersicht
Beschreibung
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazolone moiety.
Vorbereitungsmethoden
The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperidine derivatives with imidazole precursors. One common method includes the cyclization of N-(piperidin-4-yl)carbamoyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction produces reduced imidazolone compounds .
Wissenschaftliche Forschungsanwendungen
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines such as interleukin-1β . This mechanism makes it a potential candidate for the treatment of inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(1H-imidazol-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: This compound shares a similar imidazolone structure but has additional functional groups that enhance its biological activity.
Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one): A synthetic opioid with a similar core structure but different pharmacological properties.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-piperidin-4-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C8H13N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h5-7,9H,1-4H2,(H,10,12) |
InChI-Schlüssel |
ZYKUMBAVXKKVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C=CNC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

phosphanium bromide](/img/structure/B8573213.png)

![4-Fluorothieno[2,3-c]pyridine](/img/structure/B8573227.png)




![(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol](/img/structure/B8573255.png)





![6-[(Carboxymethyl)amino]hexanoic acid](/img/structure/B8573336.png)
